molecular formula C5H10N2S B123083 (4R,5R)-4,5-Dimethylimidazolidine-2-thione CAS No. 157241-86-6

(4R,5R)-4,5-Dimethylimidazolidine-2-thione

Cat. No.: B123083
CAS No.: 157241-86-6
M. Wt: 130.21 g/mol
InChI Key: GYAHKUOFGNDLJV-QWWZWVQMSA-N
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Description

(4R,5R)-4,5-Dimethylimidazolidine-2-thione is a chiral compound with a unique structure that includes two methyl groups and a thione group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-Dimethylimidazolidine-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diamine with carbon disulfide in the presence of a base to form the imidazolidine-2-thione ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Dimethylimidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4R,5R)-4,5-Dimethylimidazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Dimethylimidazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5R)-4,5-Dimethylimidazolidine-2-thione is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .

Properties

IUPAC Name

(4R,5R)-4,5-dimethylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-3-4(2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAHKUOFGNDLJV-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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